1,4,6,7-四甲基萘

描述

Synthesis Analysis

The synthesis of tetramethylnaphthalenes, such as 1,4,6,7-tetramethylnaphthalene, typically involves multistep chemical reactions, starting from basic aromatic compounds like succinic anhydride and o-xylene. One approach involves the preparation of 2,3,6,7-tetramethylnaphthalene from 2,3-dimethylsuccinic anhydride and o-xylene through a series of steps, highlighting the configurational studies of intermediates confirmed by NMR spectral data (Dozen & Hatta, 1975).

Molecular Structure Analysis

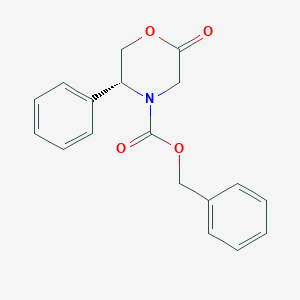

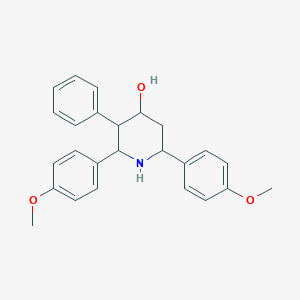

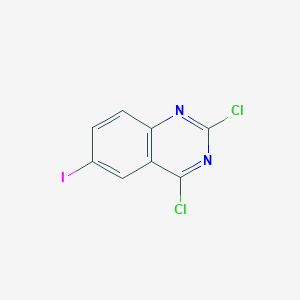

The molecular structure of tetramethylnaphthalenes, including 1,4,6,7-tetramethylnaphthalene, has been analyzed through techniques such as X-ray crystallography and NMR spectroscopy. These analyses reveal the distortion modes in the naphthalene skeleton due to steric repulsion and provide insights into the arrangement of substituents and the overall geometry of the molecule (Takeda & Tobe, 2012).

Chemical Reactions and Properties

Chemical reactions involving tetramethylnaphthalenes are central to understanding their reactivity and potential applications. Studies have explored the biomimetic reduction of tetrahydroxynaphthalene, a key intermediate in melanin biosynthesis, which sheds light on the reductive transformation capabilities of tetramethylnaphthalenes under specific conditions (Ichinose, Ebizuka, & Sankawa, 2001).

科学研究应用

双电子对的猝灭发光: 一种变体1,2,3,4-四甲基萘已被用于研究氧气与三重态和单重态在双电子对分离过程中的相互作用(Mamaev等人,1998年).

光化学反应: 当用366nm光照射时,相同的化合物可以形成环氧醇、二醇、烯二醇和内过氧化物等各种产物(SakuragiHirochika等人,1982年).

拥挤萘衍生物的光反应: 1,2,3,4-四叔丁基萘是一种高度拥挤的衍生物,它经历光价异构化形成1,2,5,6-四叔丁基-3,4-苯并-3-三环(Miki等人,1992年).

研究化学反应中间体: 2,3,6,7-四甲基萘被用于研究化学反应中中间体的构型(Dozen & Hatta, 1975).

地球化学意义: 1,2,5,6-四甲基萘存在于煤和页岩中,是五环三萜类化合物成岩作用的衍生物(Püttmann & Villar, 1987).

复杂烃的合成: 1,2,3,4-四氢-1,1,5,7-四甲基-6-(3-甲基戊基)萘是由1,2,3,4-四氢-1,1,5,7-四甲基萘合成的,展示了复杂的合成过程(Nasipuri等人,1973年).

在沉积烃中的形成: 1,2,4,7-四甲基萘存在于沉积烃中,表明它是在特定的地质条件下形成的(Bastow等人,1996年).

安全和危害

1,4,6,7-Tetramethylnaphthalene is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken when handling this compound, including wearing protective clothing and avoiding breathing its dust, fume, gas, mist, vapors, or spray .

未来方向

属性

IUPAC Name |

1,4,6,7-tetramethylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16/c1-9-5-6-10(2)14-8-12(4)11(3)7-13(9)14/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSPONOBLZCLIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=CC2=C(C=C1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074751 | |

| Record name | Naphthalene, 1,4,6,7-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4,6,7-Tetramethylnaphthalene | |

CAS RN |

13764-18-6 | |

| Record name | Naphthalene, 1,4,6,7-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013764186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1,4,6,7-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B47101.png)

![1H-Benzimidazole,2-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-(9CI)](/img/structure/B47115.png)